molecular formula C9H10FNO3 B14072581 Ethyl 5-fluoro-6-methoxynicotinate

Ethyl 5-fluoro-6-methoxynicotinate

Cat. No.: B14072581
M. Wt: 199.18 g/mol
InChI Key: IRGGYWIGWLOUHH-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-6-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with fluoro and methoxy groups at positions 5 and 6, respectively, and an ethyl ester at position 2. Its reactivity is influenced by the electron-withdrawing fluoro group and electron-donating methoxy group, which modulate its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

ethyl 5-fluoro-6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-7(10)8(13-2)11-5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGGYWIGWLOUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-fluoro-2-methoxynicotinate can be synthesized through various methods. One common approach involves the esterification of 5-fluoro-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of Ethyl 5-fluoro-2-methoxynicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-fluoro-2-methoxynicotinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 5-Fluoro-6-Methoxynicotinate

Structural Relationship : Differs only in the ester group (methyl vs. ethyl).
Key Properties :

  • Solubility : Requires heating to 37°C and sonication for dissolution in DMSO, indicating moderate solubility .
  • Stability : Storage at -80°C ensures stability for 6 months, while -20°C limits viability to 1 month .
  • Commercial Availability : Priced at €43/g (1g) and €350/10g, indicating cost-effectiveness for small-scale research .
    Applications : Used in formulation studies requiring precise solubility profiles, such as in vivo pharmacokinetic assays .

5-Fluoro-6-Methoxynicotinic Acid

Structural Relationship : Replaces the ethyl ester with a carboxylic acid group.
Key Properties :

  • Reactivity : Higher polarity due to the carboxylic acid group, enhancing solubility in aqueous buffers but reducing lipid membrane permeability .
  • Synthetic Utility : Often generated via hydrolysis of ester derivatives (e.g., ethyl or methyl esters) under basic conditions, as described in Example 22 of .
    Applications : Serves as a precursor for metal-organic frameworks or covalent inhibitors due to its reactive carboxylate group.

6-Ethoxy-5-Fluoronicotinaldehyde

Structural Relationship : Ethoxy group replaces the methoxy group at position 6.
Key Properties :

  • Similarity Score : 0.88 (vs. This compound), indicating moderate structural overlap .
    Applications : Explored in aldehyde-specific reactions, such as reductive amination or Schiff base formation.

Ethyl 5-(Aminocarbonothioyl)-6-Methyl-2-(Trifluoromethyl)Nicotinate

Structural Relationship: Incorporates a trifluoromethyl group and an aminocarbonothioyl substituent. Key Properties:

  • Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing blood-brain barrier penetration in drug design .
  • Stability : The thiocarbonyl group may confer resistance to enzymatic degradation compared to esters .
    Applications : Investigated in antiviral and anticancer research due to its unique electronic profile.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Solubility Profile
This compound 884494-69-3 C9H10FNO3 Ethyl ester, F, OMe Reference Moderate in DMSO/Organic
Mthis compound 953780-40-0 C8H8FNO3 Methyl ester, F, OMe 0.89 Requires heating/sonication
5-Fluoro-6-Methoxynicotinic Acid 953780-42-2 C7H6FNO3 Carboxylic acid, F, OMe 0.92 High in aqueous buffers
6-Ethoxy-5-Fluoronicotinaldehyde 886372-69-6 C8H7FNO2 Ethoxy, F, Aldehyde 0.88 Low in polar solvents

Research Findings and Implications

  • Ester vs. Acid : The ethyl ester derivative exhibits superior stability in organic solvents compared to the carboxylic acid, making it preferable for long-term storage and organic-phase reactions .
  • Substituent Effects : Ethoxy and trifluoromethyl groups enhance lipophilicity but may complicate synthetic scalability due to steric hindrance .
  • Cost vs. Utility : Mthis compound is more cost-effective for small-scale studies, while the ethyl variant may offer tailored pharmacokinetics in drug development .

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